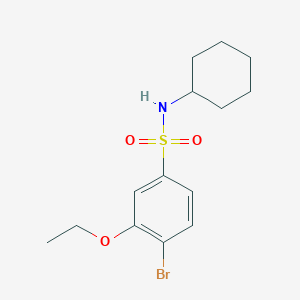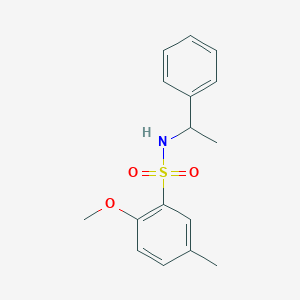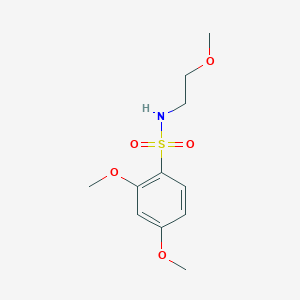
4-bromo-N-cyclohexyl-3-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclohexyl-3-ethoxybenzenesulfonamide, commonly known as BCE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BCE is a sulfonamide-based compound that has shown promising results in various scientific studies, particularly in the field of cancer research.
作用機序
BCE inhibits the activity of CAIX by binding to the active site of the protein. The binding of BCE to CAIX results in a conformational change in the protein, which ultimately leads to the inhibition of its activity. The inhibition of CAIX activity leads to a decrease in the pH of the cancer cell microenvironment, which results in the death of cancer cells.
Biochemical and physiological effects:
BCE has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. BCE inhibits the activity of CAIX, which leads to a decrease in the pH of the cancer cell microenvironment. The decrease in pH ultimately results in the death of cancer cells. BCE has also been shown to have a minimal impact on normal cells, which makes it a promising candidate for cancer treatment.
実験室実験の利点と制限
BCE has several advantages for lab experiments. BCE is relatively easy to synthesize, and high yields can be achieved. BCE has also been shown to have a minimal impact on normal cells, which makes it a promising candidate for cancer treatment. However, there are also some limitations to using BCE in lab experiments. BCE has a short half-life, which makes it difficult to administer in vivo. Additionally, BCE has poor solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the use of BCE in cancer treatment. One potential direction is the development of prodrugs of BCE that have improved pharmacokinetics and solubility. Another direction is the use of BCE in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, there is potential for the use of BCE in the treatment of other diseases, such as osteoporosis or glaucoma.
Conclusion:
In conclusion, BCE is a promising compound that has shown potential in the field of cancer research. BCE inhibits the activity of CAIX, which leads to a decrease in the pH of the cancer cell microenvironment and ultimately results in the death of cancer cells. BCE has several advantages for lab experiments, including ease of synthesis and minimal impact on normal cells. However, there are also some limitations to using BCE in lab experiments, such as its short half-life and poor solubility in water. Despite these limitations, there are several future directions for the use of BCE in cancer treatment and other diseases.
合成法
The synthesis of BCE involves the reaction between 4-bromo-3-nitrobenzenesulfonamide and cyclohexylamine in the presence of ethanol and sodium ethoxide. The reaction results in the formation of BCE, which is a white crystalline solid. The synthesis method is relatively simple and has been optimized to achieve high yields of BCE.
科学的研究の応用
BCE has been extensively studied for its potential use in cancer treatment. BCE has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. BCE works by inhibiting the activity of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the cancer cell microenvironment, which ultimately results in the death of cancer cells.
特性
製品名 |
4-bromo-N-cyclohexyl-3-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C14H20BrNO3S |
分子量 |
362.28 g/mol |
IUPAC名 |
4-bromo-N-cyclohexyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO3S/c1-2-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3 |
InChIキー |
LGDCNOVINSUSOH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)

![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)


